OCTYL B-D-THIOGALACTOPYRANOSIDE

Übersicht

Beschreibung

Octyl B-D-thiogalactopyranoside is a biochemical compound commonly used in research and industrial applications. It is a methylated derivative of galactose and is classified as a polysaccharide. This compound is particularly known for its role in modifying saccharides and oligosaccharides, making it a valuable tool in glycosylation reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octyl B-D-thiogalactopyranoside can be synthesized using the trichloroacetimidate method. This involves reacting D-galactose with octanol in the presence of a catalyst. The reaction typically requires specific conditions such as controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl B-D-thiogalactopyranoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Glycosylation Reactions: Typically involve the use of catalysts such as acids or bases to facilitate the reaction.

Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly use reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include modified saccharides and oligosaccharides, which are used in various research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Octyl B-D-thiogalactopyranoside has a wide range of applications in scientific research:

Chemistry: Used in glycosylation reactions to modify saccharides and oligosaccharides.

Wirkmechanismus

Octyl B-D-thiogalactopyranoside exerts its effects primarily through its role as a glycosylation agent. It modifies saccharides and oligosaccharides by adding octyl groups, which can alter their physical and chemical properties. This modification can affect molecular targets and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octyl B-D-thioglucopyranoside: Another nonionic detergent used for solubilizing membrane proteins.

Isopropyl B-D-thiogalactopyranoside: A galactose analog used to induce gene expression in research applications.

Uniqueness

Octyl B-D-thiogalactopyranoside is unique due to its specific structure and properties, which make it particularly effective in glycosylation reactions and as a nonionic detergent. Its stability and high purity also contribute to its widespread use in various scientific and industrial applications .

Biologische Aktivität

Octyl β-D-thiogalatopyranoside (OTG) is a nonionic detergent widely used in biochemical research, particularly for solubilizing membrane proteins. Its unique structure, which includes a thioether linkage, provides it with enhanced stability against degradation by beta-glucosidase enzymes. This article delves into the biological activity of OTG, highlighting its applications, mechanisms, and relevant research findings.

OTG has a critical micelle concentration (CMC) of approximately 9 mM, making it effective for solubilizing membrane proteins without denaturing them. The presence of the thioether group allows OTG to interact favorably with hydrophobic regions of membrane proteins, facilitating their extraction from lipid bilayers.

Comparison with Other Detergents

| Property | OTG | Octyl β-D-Glucopyranoside (OGP) |

|---|---|---|

| CMC | 9 mM | 23-25 mM |

| Solubilization Efficiency | High | Moderate |

| Stability Against Enzymatic Degradation | High | Low |

| Protein Denaturation | Minimal | Moderate |

Membrane Protein Solubilization

OTG is particularly effective in solubilizing membrane proteins for structural analysis. It preserves the functional integrity of proteins during purification processes, which is critical for subsequent studies such as crystallization and functional assays. Research indicates that OTG allows for higher yields of functional proteins compared to other detergents like DDM (n-dodecyl β-D-maltoside) .

Case Studies

- Purification of Membrane Proteins : In a study comparing various detergents for the extraction of the WecA protein from bacterial membranes, OTG demonstrated superior efficiency in maintaining protein functionality post-extraction .

- Stabilization of Bacteriorhodopsin : OTG was shown to provide better thermal and light stability for bacteriorhodopsin than its O-analog, octyl glucoside, enhancing its potential for use in photobiological studies .

- Cell Lysis Applications : OTG has been utilized effectively in cell lysis protocols, allowing for the extraction of intracellular proteins while maintaining their native structures .

Toxicity and Compatibility Studies

The hemolytic activity of OTG has been assessed in various biological systems. Studies indicate that OTG exhibits low hemolytic activity, with rates ranging from 10-16%, suggesting good biocompatibility for potential pharmaceutical applications . Additionally, its use in aquatic toxicity studies demonstrated acceptable LC50 values, indicating a low risk to aquatic life at certain concentrations .

Applications in Biotechnology and Pharmaceuticals

OTG's ability to solubilize membrane proteins without denaturing them makes it invaluable in various fields:

- Biotechnology : Used as a surfactant in protein purification processes.

- Pharmaceuticals : Acts as a solubilizing agent for poorly soluble drugs, enhancing bioavailability.

- Cosmetics : Employed as an emulsifier to improve product stability and texture.

- Food Industry : Functions as a food additive to enhance texture and stability in emulsions .

Eigenschaften

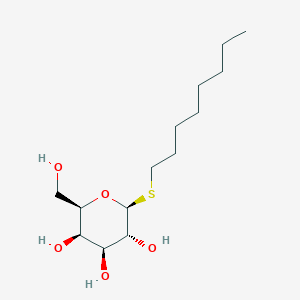

IUPAC Name |

2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962771 | |

| Record name | Octyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42891-16-7 | |

| Record name | Octyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.